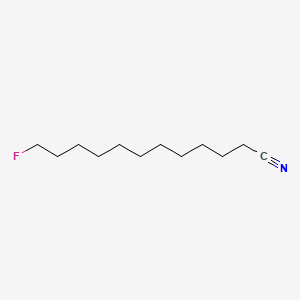
12-Fluorododecanonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Fluorododecanonitrile is an organic compound characterized by the presence of a fluorine atom attached to a dodecanonitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Fluorododecanonitrile typically involves the fluorination of dodecanonitrile. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow fluorination. This method allows for better control over reaction parameters and can be optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 12-Fluorododecanonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed for substitution reactions.
Major Products:
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated primary amines.
Substitution: Various substituted fluorododecanonitrile derivatives.
Scientific Research Applications
12-Fluorododecanonitrile has found applications in several scientific research areas:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving nitriles and fluorinated compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties imparted by the fluorine atom.
Mechanism of Action
The mechanism by which 12-Fluorododecanonitrile exerts its effects is primarily through its interactions with various molecular targets. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. Fluorine’s high electronegativity and small size allow it to form strong hydrogen bonds and enhance the lipophilicity of the compound, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
12-Chlorododecanonitrile: Similar in structure but with a chlorine atom instead of fluorine.
12-Bromododecanonitrile: Contains a bromine atom, leading to different reactivity and properties.
12-Iodododecanonitrile: Iodine substitution results in distinct chemical behavior compared to fluorine.
Uniqueness: 12-Fluorododecanonitrile is unique due to the specific properties imparted by the fluorine atom. Fluorine’s high electronegativity and ability to form strong bonds make the compound more stable and often more reactive in certain chemical reactions compared to its halogenated counterparts. This uniqueness is leveraged in various applications, particularly in pharmaceuticals, where fluorine can significantly alter the pharmacokinetic and pharmacodynamic profiles of drug molecules.
Properties
CAS No. |
334-71-4 |
|---|---|
Molecular Formula |
C12H22FN |
Molecular Weight |
199.31 g/mol |
IUPAC Name |
12-fluorododecanenitrile |
InChI |
InChI=1S/C12H22FN/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h1-11H2 |
InChI Key |
CXKXDUIIHKJROU-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCC#N)CCCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


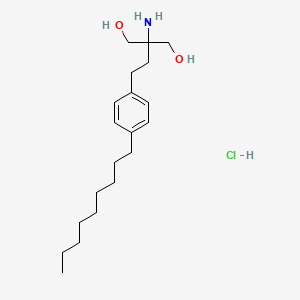
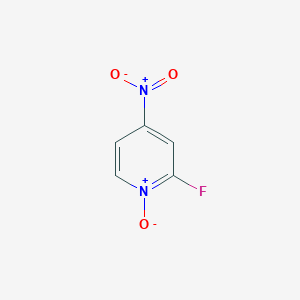

![1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methyl-5-nitrobenzene](/img/structure/B13426355.png)
![[3-Fluoro-2-methoxy-4-(trifluoromethyl)phenyl]methanol](/img/structure/B13426371.png)

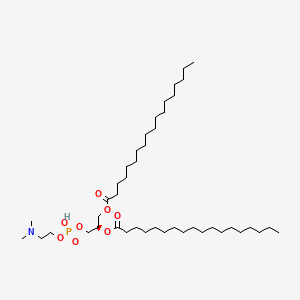
![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B13426387.png)
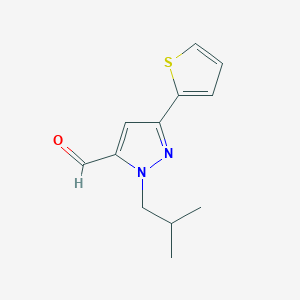
![(Z)-4-oxo-4-[[9-[(2,2,2-trifluoroacetyl)amino]-9H-fluoren-2-yl]amino]but-2-enoic acid](/img/structure/B13426393.png)
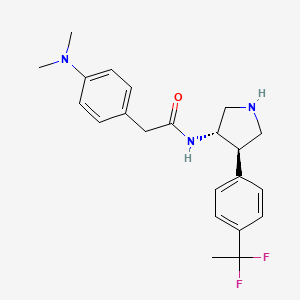
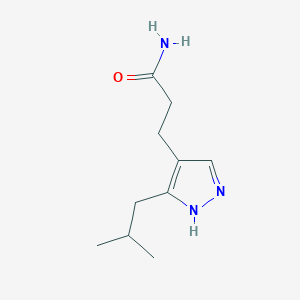
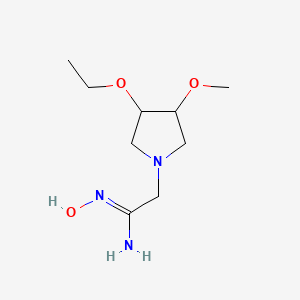
![1H-Indene, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-[(1S)-2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-methylethyl]octahydro-7a-methyl-, (1R,3aR,7aR)-](/img/structure/B13426435.png)
